molecular formula C17H16N2O2S B2558491 Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate CAS No. 338956-35-7

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate

Cat. No. B2558491
M. Wt: 312.39
InChI Key: HIALHTRMSVMEMZ-VOTSOKGWSA-N
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Description

“Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate” is a chemical compound with the CAS Number: 338956-35-7 . It has a molecular weight of 312.39 . The compound is in solid form .


Molecular Structure Analysis

The IUPAC name of the compound is "methyl (2E)-3- [4,6-dimethyl-3- (1H-pyrrol-1-yl)thieno [2,3-b]pyridin-2-yl]-2-propenoate" . The Inchi Code is "1S/C17H16N2O2S/c1-11-10-12 (2)18-17-15 (11)16 (19-8-4-5-9-19)13 (22-17)6-7-14 (20)21-3/h4-10H,1-3H3/b7-6+" .


Physical And Chemical Properties Analysis

The compound is in solid form .

Scientific Research Applications

Synthetic Methods and Transformations

Research has developed synthetic pathways and transformations for derivatives of the mentioned compound. For instance, reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines have afforded a number of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, highlighting the role of substituents in the reaction outcomes. Moreover, the Curtius rearrangement of 2-acylazido derivatives yields novel heterocyclic compounds, indicating the compound's utility in synthesizing complex heterocycles (Kaigorodova et al., 2004).

Novel Heterocyclic Compounds Synthesis

The compound serves as a precursor in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. This synthesis pathway emphasizes the compound's versatility in creating fused pyrazine derivatives (El-Kashef et al., 2000).

Application in Dye Synthesis

It has also been utilized in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for use as disperse dyes. These dyes, applied to polyester fibers, exhibit specific spectral characteristics and fastness properties, suggesting the compound's potential in materials science (Ho, 2005).

Cyclizations and Biological Activity Studies

Furthermore, the synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been explored, leading to heterocyclization products with potential biological activities. This indicates the compound's relevance in pharmaceutical chemistry (Chigorina et al., 2019).

Photophysical Properties for Antitumor Applications

Photophysical properties of related derivatives have been studied in different solvents and nanoliposomes, revealing solvatochromic behavior and potential for antitumor applications. These studies demonstrate the compound's application in developing drug delivery systems (Carvalho et al., 2013).

Safety And Hazards

The compound has the following hazard statements: H302, H312, H332 . The precautionary statements are: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl (E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-10-12(2)18-17-15(11)16(19-8-4-5-9-19)13(22-17)6-7-14(20)21-3/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIALHTRMSVMEMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate

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